molecular formula C11H8N6OS B10960404 5-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole

5-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole

Cat. No.: B10960404
M. Wt: 272.29 g/mol
InChI Key: KILZMQOEANMKBI-UHFFFAOYSA-N
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Description

5-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole is a heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazole family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(furan-2-yl)-1,3,4-thiadiazole-2-thiol. This intermediate then reacts with 3-(1-methylpyrazol-4-yl)-1,2,4-triazole in the presence of a suitable catalyst under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

5-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase.

Mechanism of Action

The mechanism of action of 5-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole is unique due to its combination of a furan ring, a triazole ring, and a thiadiazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with various molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C11H8N6OS

Molecular Weight

272.29 g/mol

IUPAC Name

3-(furan-2-yl)-6-(2-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H8N6OS/c1-16-7(4-5-12-16)10-15-17-9(8-3-2-6-18-8)13-14-11(17)19-10/h2-6H,1H3

InChI Key

KILZMQOEANMKBI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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